molecular formula C15H9FN2O3S B2355173 3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 438574-40-4

3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B2355173
CAS RN: 438574-40-4
M. Wt: 316.31
InChI Key: DMTJRAMZAUQCGF-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The presence of a fluorophenyl group, a carboxylic acid group, a sulfanyl group, and a ketone group suggest that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the various functional groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the sulfanyl group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to 3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid have been synthesized and characterized for their potential in medicinal chemistry. For instance, Farag et al. (2012) synthesized novel quinazolinone derivatives to evaluate their anti-inflammatory and analgesic activities (Farag et al., 2012).

Antibacterial and Antimicrobial Activities

  • Goueffon et al. (1981) reported on a quinolone derivative with broad antibacterial activity in experimental infections (Goueffon et al., 1981). Additionally, Kuramoto et al. (2003) found that certain quinolone derivatives exhibit strong antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). Patel and Patel (2010) also synthesized fluoroquinolone-based compounds demonstrating antifungal and antibacterial activities (Patel & Patel, 2010).

Novel Compounds Synthesis

  • Reddy et al. (2012) described the synthesis of novel compounds related to 4-oxo-3,4-dihydroquinazoline, highlighting the potential of these compounds in various applications (Reddy et al., 2012).

Potential in Anticonvulsant and Antimicrobial Treatment

  • Rajasekaran et al. (2013) synthesized and evaluated novel thioxoquinazolinone derivatives for their anticonvulsant and antimicrobial activities, demonstrating the versatility of quinazolinone derivatives (Rajasekaran et al., 2013).

Photostability and Photochemical Properties

  • Mella et al. (2001) studied the photochemical behavior of a quinolone derivative in aqueous solutions, providing insights into the photostability of similar compounds (Mella et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. This could include further studies to fully characterize its properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJRAMZAUQCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

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